[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-pyrazinecarboxylate
Description
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-pyrazinecarboxylate is a heterocyclic compound that features both oxadiazole and pyrazine moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The oxadiazole ring, in particular, is a five-membered ring containing oxygen and nitrogen atoms, which contributes to the compound’s stability and reactivity.
Properties
IUPAC Name |
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-10-2-4-11(5-3-10)14-19-18-13(22-14)9-21-15(20)12-8-16-6-7-17-12/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAHDIBIYMBKET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-pyrazinecarboxylate typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the reaction of 4-methylbenzhydrazide with an appropriate carboxylic acid derivative can yield the oxadiazole ring.
Esterification: The oxadiazole intermediate is then esterified with 2-pyrazinecarboxylic acid under conditions such as the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of 4-carboxyphenyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-pyrazinecarboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been studied for its antibacterial, antifungal, and anticancer properties. The oxadiazole ring is known to enhance the bioavailability and metabolic stability of drugs, making it a valuable scaffold in drug design.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.
Mechanism of Action
The mechanism of action of [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-pyrazinecarboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth, disruption of fungal cell walls, or induction of apoptosis in cancer cells. The pyrazine moiety can further enhance these effects by facilitating the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- [5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl 2-pyrazinecarboxylate
- [5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl 2-pyrazinecarboxylate
- [5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-pyrazinecarboxylate
Uniqueness
Compared to its analogs, [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-pyrazinecarboxylate is unique due to the presence of the methyl group on the phenyl ring This methyl group can influence the compound’s lipophilicity, electronic properties, and overall biological activity
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
